molecular formula C11H13ClN2O B3038757 5-Chloro-2-(pyrrolidine-1-carbonyl)aniline CAS No. 898541-51-0

5-Chloro-2-(pyrrolidine-1-carbonyl)aniline

Cat. No. B3038757
CAS RN: 898541-51-0
M. Wt: 224.68 g/mol
InChI Key: CJFVHCYKPYDKIG-UHFFFAOYSA-N
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Description

5-Chloro-2-(pyrrolidine-1-carbonyl)aniline is a chemical compound with the molecular formula C11H13ClN2O and a molecular weight of 224.69 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound comprises a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Metal Complexes and Coordination

Complexes of aniline derivatives, including 5-Chloro-2-(pyrrolidine-1-carbonyl)aniline, have been synthesized and characterized with metals like Hg(II), Ag(I), and Au(I). Such complexes exhibit unique crystal structures and coordination patterns, which are crucial for understanding the interaction between aniline derivatives and metal ions (Zhuang et al., 2013).

Structural Studies and Synthesis

Research on isomeric chloro-aniline derivatives, including structures similar to this compound, has provided insights into their molecular configurations, crystal structures, and hydrogen bonding interactions (Su et al., 2013). These findings are significant for designing new molecules with specific properties.

Pharmaceutical and Biological Activity

The structural features of compounds like this compound are integral in the synthesis of various pharmacologically important molecules. Studies on related pyrrolidine derivatives have shown their potential in the development of novel medicinal compounds (Goswami et al., 2022).

Chemical Reaction Mechanisms

Understanding the reaction mechanisms involving aniline derivatives is crucial in synthetic chemistry. Studies on nucleophilic substitution reactions using compounds similar to this compound have provided valuable insights into selective and competitive substitution reactions (Abd-El-Aziz et al., 1989).

Sensing and Detection Applications

Aniline derivatives, similar to this compound, are used in the development of materials for sensing applications. Research on lanthanide metal-organic frameworks using aniline compounds has demonstrated their potential in selective fluorescence sensing (Song et al., 2019).

properties

IUPAC Name

(2-amino-4-chlorophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-8-3-4-9(10(13)7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFVHCYKPYDKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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